molecular formula C7H3Cl2NS2 B6598038 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione CAS No. 908355-87-3

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione

Cat. No. B6598038
CAS RN: 908355-87-3
M. Wt: 236.1 g/mol
InChI Key: XZCZNIDTPVGLMV-UHFFFAOYSA-N
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Description

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione (DDBT) is a heterocyclic compound with a benzothiazole ring system and two chlorine substituents. It is a widely studied compound due to its potential applications in the fields of medicine, agriculture, and materials science. DDBT has been shown to have a variety of biological activities, including antioxidant, antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been used as a precursor for the synthesis of other compounds and has been studied for its potential use in drug delivery systems.

Mechanism of Action

The exact mechanism of action of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is still not fully understood. However, it is believed that the chlorine substituents on the benzothiazole ring system are responsible for its biological activities. It is believed that the chlorine substituents interact with the target molecules, leading to the inhibition of their activity. Additionally, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been shown to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has antioxidant, antifungal, antibacterial, and anti-inflammatory properties. In addition, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been shown to inhibit the growth of certain cancer cell lines. In vivo studies have demonstrated that 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione can reduce oxidative stress, improve liver function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione in laboratory experiments is its low cost and availability. Additionally, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione in laboratory experiments. For example, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is not water soluble and must be dissolved in an organic solvent before use. Additionally, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is not very soluble in most organic solvents, which can limit the amount that can be used in a given experiment.

Future Directions

There are several potential future directions for the use of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione. For example, it could be used in the synthesis of other compounds, such as drugs and polymers. Additionally, it could be used as a drug targeting agent or a corrosion inhibitor. It could also be used as a catalyst in organic synthesis or as an insecticide or fungicide in agriculture. Finally, it could be used to study the biochemical and physiological effects of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione in vivo.

Synthesis Methods

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione can be synthesized by a variety of methods, including the reaction of 1,3-dichloro-2-thione with benzotriazole, the reaction of 2-chlorobenzothiazole with 1,3-dichloro-2-thione, and the reaction of 1,3-dichloro-2-thione with 1,3-dichloro-2-thiophene. The most common synthesis method utilizes the reaction of 1,3-dichloro-2-thione with benzotriazole. In this method, the two reactants are heated in a solvent to form a solution of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione. The reaction can be conducted in either an aqueous or organic solvent, such as ethanol. The reaction is typically complete in one hour, and the product can be isolated by filtration or evaporation of the solvent.

Scientific Research Applications

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied extensively for its potential applications in drug delivery systems, materials science, and agriculture. In the field of drug delivery systems, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use as a drug targeting agent. In materials science, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use as a corrosion inhibitor, a catalyst, and a polymerization initiator. In agriculture, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use as a fungicide and an insecticide. In addition, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use in the synthesis of other compounds.

properties

IUPAC Name

6,7-dichloro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCZNIDTPVGLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727814
Record name 6,7-Dichloro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-benzothiazole-2-thiol

CAS RN

908355-87-3
Record name 6,7-Dichloro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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